molecular formula C21H29N3O4 B4414939 ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate

ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate

Cat. No. B4414939
M. Wt: 387.5 g/mol
InChI Key: KRZPAJNKWMZISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods.

Scientific Research Applications

Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it acts by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease the levels of acetylcholine in the brain. These effects contribute to its potential applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate in lab experiments is its potential to exhibit anticonvulsant, antidepressant, and anxiolytic properties. However, one of the limitations is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the research of Ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate. One of the directions is to further investigate its potential applications in the treatment of various neurological disorders. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to fully understand its mechanism of action.

properties

IUPAC Name

ethyl 4-[2-(cyclohexanecarbonylamino)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-2-28-21(27)24-14-12-23(13-15-24)20(26)17-10-6-7-11-18(17)22-19(25)16-8-4-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZPAJNKWMZISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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